molecular formula C5H8Cl2FN3 B2940283 3-Fluoro-4-hydrazinylpyridine dihydrochloride CAS No. 1955506-84-9

3-Fluoro-4-hydrazinylpyridine dihydrochloride

Cat. No.: B2940283
CAS No.: 1955506-84-9
M. Wt: 200.04
InChI Key: ZMWGEVXUCUEDBB-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04 g/mol . It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position and a hydrazine group at the fourth position, along with two hydrochloride groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-4-hydrazinylpyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-Fluoro-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

3-Fluoro-4-hydrazinylpyridine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-fluoropyridin-4-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-4-3-8-2-1-5(4)9-7;;/h1-3H,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWGEVXUCUEDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-84-9
Record name 3-fluoro-4-hydrazinylpyridine dihydrochloride
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